Ethyl 4-oxo-4,5-dihydroisoxazole-3-carboxylate
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Overview
Description
Ethyl 4-oxo-4,5-dihydroisoxazole-3-carboxylate is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-oxo-4,5-dihydroisoxazole-3-carboxylate can be synthesized via a [3+2] cycloaddition reaction between ethyl acrylate and nitrile oxide generated in situ in the presence of Chloramine-T . This method is efficient and provides good yields of the desired product. Another method involves the use of microwave-assisted synthesis, which is catalyst-free and offers a rapid and efficient route to the compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale cycloaddition reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography ensures the production of high-quality material suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-oxo-4,5-dihydroisoxazole-3-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions at the carbonyl carbon.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products Formed
Major products formed from these reactions include hydroxylated derivatives, substituted isoxazoles, and various functionalized compounds that retain the isoxazole core .
Scientific Research Applications
Ethyl 4-oxo-4,5-dihydroisoxazole-3-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 4-oxo-4,5-dihydroisoxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of microbial enzymes, thereby exhibiting antimicrobial activity . The exact molecular targets and pathways can vary depending on the specific application and the structure of the derivatives formed .
Comparison with Similar Compounds
Similar Compounds
Compounds similar to ethyl 4-oxo-4,5-dihydroisoxazole-3-carboxylate include:
4,5-Dihydroisoxazole-5-carboxylate derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Isoxazole derivatives: Various isoxazole derivatives with different substituents have been studied for their diverse biological activities.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in medicinal chemistry and other fields .
Properties
CAS No. |
855747-04-5 |
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Molecular Formula |
C6H7NO4 |
Molecular Weight |
157.12 g/mol |
IUPAC Name |
ethyl 4-oxo-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C6H7NO4/c1-2-10-6(9)5-4(8)3-11-7-5/h2-3H2,1H3 |
InChI Key |
JCQRJDVCGVVSSL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NOCC1=O |
Origin of Product |
United States |
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